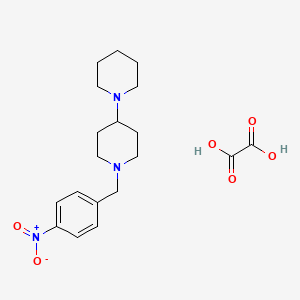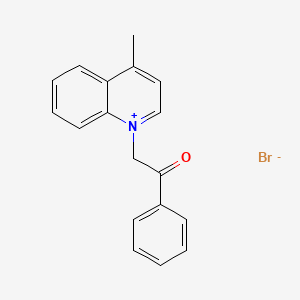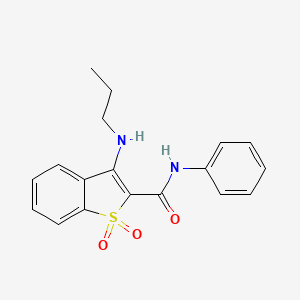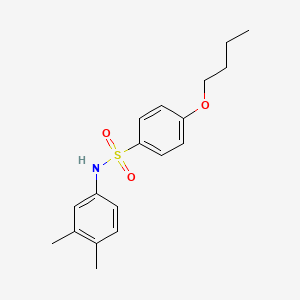![molecular formula C20H24FN3O4S B5156612 N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide, commonly known as Flibanserin, is a drug used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works by affecting the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin.
Wirkmechanismus
Flibanserin works by affecting the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin. It acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. By increasing the levels of dopamine and norepinephrine and decreasing the levels of serotonin, Flibanserin can improve sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, two areas of the brain that are involved in sexual desire and arousal. Additionally, Flibanserin has been shown to decrease the levels of serotonin in the brain, which can improve sexual desire and arousal.
Vorteile Und Einschränkungen Für Laborexperimente
Flibanserin has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the neurobiology of sexual desire and arousal. Additionally, Flibanserin is non-hormonal, which makes it a useful tool for studying the effects of neurotransmitters on sexual function.
However, there are also limitations to using Flibanserin in lab experiments. It is a drug that is specifically designed to treat N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide in women, so its effects may not be generalizable to other populations or conditions. Additionally, Flibanserin is a relatively new drug, and more research is needed to fully understand its effects on sexual function.
Zukünftige Richtungen
There are several future directions for research on Flibanserin. One area of interest is the potential use of Flibanserin in treating other conditions, such as depression, anxiety, and alcohol dependence. Additionally, more research is needed to fully understand the neurobiology of sexual desire and arousal, and Flibanserin may be a useful tool for studying these processes. Finally, there is a need for more research on the long-term effects of Flibanserin use, as well as its effects on different populations and conditions.
Synthesemethoden
The synthesis of Flibanserin involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-(2-fluorophenyl)piperazine, followed by reduction of the resulting nitro compound with palladium on carbon, and finally, acylation with propanoyl chloride. The yield of Flibanserin is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Flibanserin has been studied extensively for its use in treating N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide in women. Clinical trials have shown that Flibanserin can increase the number of satisfying sexual events and improve sexual desire in women with this compound. Additionally, Flibanserin has been studied for its potential use in treating other conditions, such as depression, anxiety, and alcohol dependence.
Eigenschaften
IUPAC Name |
N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-20(25)22-17-14-15(8-9-19(17)28-2)29(26,27)24-12-10-23(11-13-24)18-7-5-4-6-16(18)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWICGHRGBSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)



![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5156625.png)